N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide
CAS No.: 397280-87-4
Cat. No.: VC21527420
Molecular Formula: C18H14ClNO2
Molecular Weight: 311.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 397280-87-4 |
|---|---|
| Molecular Formula | C18H14ClNO2 |
| Molecular Weight | 311.8g/mol |
| IUPAC Name | N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide |
| Standard InChI | InChI=1S/C18H14ClNO2/c19-14-7-4-8-15(11-14)20-18(21)12-22-17-10-3-6-13-5-1-2-9-16(13)17/h1-11H,12H2,(H,20,21) |
| Standard InChI Key | OHNUBCRXYOZENW-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC(=CC=C3)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC(=CC=C3)Cl |
Introduction
N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide is a synthetic organic compound that belongs to the class of acetamides. It is characterized by the presence of a naphthalen-1-yloxy group attached to an acetamide backbone, which is further substituted with a 3-chlorophenyl group. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.
Synthesis and Preparation
The synthesis of N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide typically involves a multi-step process. It may start with the preparation of the naphthalen-1-yloxyacetic acid or its derivatives, followed by coupling with 3-chloroaniline. Common methods include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Biological Activities and Potential Applications
While specific biological activities of N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide are not detailed in the search results, compounds with similar structures have shown potential in various biological applications. For instance, derivatives of acetamides have been explored for their antimicrobial, antitubercular, and anti-inflammatory properties . The presence of a naphthalen-1-yloxy group may contribute to interactions with biological targets, potentially influencing its pharmacological profile.
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